3-Cyano-3-methylpyrrolidine-1-carbonyl chloride
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Overview
Description
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride typically involves the reaction of 3-cyano-3-methylpyrrolidine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Cyano-3-methylpyrrolidine+Thionyl chloride→3-Cyano-3-methylpyrrolidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-cyano-3-methylpyrrolidine and hydrochloric acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are employed.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
3-Cyano-3-methylpyrrolidine: Formed through hydrolysis.
Amines: Formed through reduction of the cyano group.
Scientific Research Applications
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Cyano-3-methylpyrrolidine-1-carbonyl chloride primarily involves its reactivity as an electrophile. The carbonyl chloride group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The cyano group can also participate in reactions, such as reduction to an amine, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-methylpyrrolidine: Lacks the carbonyl chloride group, making it less reactive towards nucleophiles.
3-Methylpyrrolidine-1-carbonyl chloride: Lacks the cyano group, limiting its applications in certain synthetic pathways.
3-Cyano-3-methylpyrrolidine-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride, altering its reactivity and applications.
Uniqueness
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is unique due to the presence of both the cyano and carbonyl chloride groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
3-Cyano-3-methylpyrrolidine-1-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Research into its efficacy and mechanisms of action is ongoing, with various studies highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₆H₈ClN₃O
- Molecular Weight : 175.60 g/mol
- Functional Groups : Cyano group, carbonyl group, and a chlorinated carbon.
This compound's unique structure allows it to interact with various biological targets, which is crucial for its activity.
1. Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, analogs have shown inhibition of key signaling pathways involved in cancer cell proliferation, including the Janus kinase (JAK) and Fms-like tyrosine kinase (FLT) pathways.
- Case Study : A related compound demonstrated an IC50 value of 23 nM against JAK2, suggesting potent inhibitory effects that could translate to therapeutic benefits in hematological malignancies like myelofibrosis and lymphoma .
2. Antibacterial Activity
The search for new antibacterial agents has led to investigations into the efficacy of compounds like this compound against resistant strains of bacteria.
- Findings : Compounds with similar scaffolds have shown activity against Staphylococcus aureus, a common pathogen associated with antibiotic resistance. The ability to modify the compound's structure may enhance its potency and broaden its spectrum of activity .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Kinases : By targeting specific kinases such as JAK2 and FLT3, the compound may disrupt critical signaling pathways that promote tumor growth.
- Interaction with Bacterial Targets : The mechanism may also involve interference with bacterial cell wall synthesis or function, which is vital for bacterial survival.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound:
Property | Value |
---|---|
Solubility | Moderate (150 µg/mL) |
Oral Bioavailability | High in preclinical models |
Metabolic Stability | Moderate |
Toxicity | Low in initial studies |
These properties indicate that while the compound has promising biological activity, further studies are necessary to fully understand its pharmacokinetics and safety profile.
Future Directions
Further research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the core structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety in a living organism.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be crucial for establishing therapeutic applications.
Properties
IUPAC Name |
3-cyano-3-methylpyrrolidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(4-9)2-3-10(5-7)6(8)11/h2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQSFZUAGVCZHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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